molecular formula C13H12O3 B2438517 (2E)-3-(2-ethyl-1-benzofuran-3-yl)acrylic acid CAS No. 91902-94-2

(2E)-3-(2-ethyl-1-benzofuran-3-yl)acrylic acid

Cat. No.: B2438517
CAS No.: 91902-94-2
M. Wt: 216.236
InChI Key: FQMDNBOMVIMWDA-BQYQJAHWSA-N
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Description

(2E)-3-(2-Ethyl-1-benzofuran-3-yl)acrylic acid is a synthetic small molecule featuring a benzofuran core linked to an acrylic acid moiety via a conjugated (E)-alkene. This structure classifies it as a valuable building block in organic synthesis and medicinal chemistry research. The benzofuran scaffold is recognized as a privileged structure in drug discovery due to its presence in compounds with diverse biological activities. Researchers are exploring benzofuran derivatives for their potential as therapeutic agents, with recent studies investigating their role as inhibitors for targets like tubulin polymerization in anticancer research and as potential treatments for neurological disorders such as Alzheimer's disease . The acrylic acid functional group, characterized by its α,β-unsaturated carbonyl system, is a versatile handle for bioconjugation and polymer chemistry. This group can act as a Michael acceptor, making it useful for creating covalent linkages with nucleophiles. In biochemical contexts, the acrylic acid fragment and its derivatives have been studied for their ability to target active-site serine residues in enzymes, such as pancreatic lipase, which is a target for managing obesity . It is crucial to note that acrylic acid derivatives can be susceptible to autoxidation and premature polymerization, and their stabilization during transport and storage often requires the use of radical-trapping antioxidants . The specific research applications of this compound are still being explored. Its structural features make it a promising intermediate for developing novel pharmacologically active compounds, particularly in the design of dual-target inhibitors and molecular probes. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

(E)-3-(2-ethyl-1-benzofuran-3-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-2-11-10(7-8-13(14)15)9-5-3-4-6-12(9)16-11/h3-8H,2H2,1H3,(H,14,15)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMDNBOMVIMWDA-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC=CC=C2O1)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C2=CC=CC=C2O1)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-ethyl-1-benzofuran-3-yl)acrylic acid typically involves the formation of the benzofuran ring followed by the introduction of the acrylic acid moiety. One common method involves the cyclization of 2-ethylphenol with an appropriate aldehyde under acidic conditions to form the benzofuran core. This is followed by a Wittig reaction to introduce the acrylic acid side chain .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions using catalysts to improve yield and selectivity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are also being explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-ethyl-1-benzofuran-3-yl)acrylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzofuran derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C13H12O3 and a molecular weight of 220.24 g/mol. Its structure features a benzofuran moiety linked to an acrylic acid group, which is known for its diverse biological activities.

Chemistry

Building Block for Synthesis
(2E)-3-(2-ethyl-1-benzofuran-3-yl)acrylic acid serves as a versatile building block for synthesizing more complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, making it valuable in organic synthesis.

Reaction Type Common Reagents Products
OxidationKMnO₄, CrO₃Carboxylic acids, ketones
ReductionLiAlH₄, NaBH₄Alcohols, alkanes
SubstitutionHalogens, nucleophilesHalogenated derivatives

Biology

Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits significant antimicrobial and anticancer activities. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines.

Cell Line IC50 (µM)
HeLa0.25
MDA-MB-2314.0

The mechanism of action is believed to involve inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it may act as a histone deacetylase inhibitor, modulating gene expression related to cell growth.

Medicine

Therapeutic Potential
The compound is being explored for its therapeutic potential in treating various diseases, particularly cancer and microbial infections. Its dual action as an anticancer agent and antimicrobial agent positions it as a candidate for further pharmacological development.

Anticancer Activity Study

A study evaluated the anticancer effects of this compound on human cancer cell lines. The results demonstrated that the compound significantly inhibited cell growth compared to standard chemotherapeutic agents.

"The compound exhibited potent antiproliferative activity against HeLa and MDA-MB-231 cells with IC50 values indicating strong inhibition" .

Antimicrobial Activity Assessment

In another study focused on antimicrobial properties, this compound was tested against various bacterial strains. The compound displayed effective antibacterial activity with minimum inhibitory concentrations comparable to established antibiotics.

Material Development

This compound is also utilized in the development of new materials and pharmaceuticals. Its unique structure allows for modifications that can lead to novel compounds with enhanced properties.

Mechanism of Action

The mechanism of action of (2E)-3-(2-ethyl-1-benzofuran-3-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with microbial enzymes, disrupting their function and leading to antimicrobial effects. Additionally, the acrylic acid moiety can interact with cellular receptors, modulating various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(2-ethyl-1-benzofuran-3-yl)acrylic acid is unique due to its specific structural features, which confer distinct biological activities. The presence of the ethyl group and the acrylic acid moiety enhances its antimicrobial properties compared to other benzofuran derivatives .

Biological Activity

(2E)-3-(2-ethyl-1-benzofuran-3-yl)acrylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The compound belongs to the class of acrylic acids and features a benzofuran moiety, which is known for its diverse biological activities. The structure can be represented as follows:

 2E 3 2 ethyl 1 benzofuran 3 yl acrylic acid\text{ 2E 3 2 ethyl 1 benzofuran 3 yl acrylic acid}

Antimicrobial Activity

Research indicates that derivatives of acrylic acids, including this compound, exhibit significant antimicrobial properties. A study highlighted that compounds with a similar structure showed varying degrees of inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli.

CompoundMIC (µM)Activity
This compound25Moderate
Caffeic acid50Weak
Phloretin37.24Strong

The minimum inhibitory concentration (MIC) values indicate that the compound demonstrates moderate antimicrobial activity, suggesting its potential as a lead compound in developing new antibiotics .

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation in human cancer cell lines such as A549 (lung cancer), HT-29 (colon cancer), and MCF-7 (breast cancer).

Cell LineIC50 (nM)Reference Compound
A549150Combretastatin A-4
HT-293100Combretastatin A-4
MCF-7370Combretastatin A-4

In comparative studies, certain derivatives exhibited IC50 values at single-digit nanomolar levels, indicating a higher potency than traditional chemotherapeutics .

The mechanism by which this compound exerts its biological effects is multifaceted. It is believed to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation, such as tubulin polymerization.
  • Signal Transduction Modulation : It has been suggested that the compound can modulate cellular signaling pathways that regulate apoptosis and cell survival.

Case Study 1: Anticancer Efficacy

In a recent study, the efficacy of this compound was evaluated against various cancer cell lines. The results demonstrated that the compound significantly reduced cell viability in a dose-dependent manner.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria. The study found that the compound effectively inhibited bacterial growth, supporting its potential use in treating infections caused by resistant strains.

Q & A

Q. Advanced

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., S. aureus, C. albicans) using broth microdilution .
  • Antitumor activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Structural validation : Co-crystallization with target enzymes (e.g., cyclooxygenase) to study binding interactions .

How do structural modifications at specific positions of the benzofuran ring affect the biological activity and physicochemical properties of this compound?

Q. Advanced

  • Substituent effects : Electron-withdrawing groups (e.g., -F, -NO₂) at the 5-position enhance antimicrobial potency by increasing electrophilicity .
  • Steric hindrance : Bulky groups (e.g., cyclohexyl) at the 3-position reduce solubility but improve metabolic stability .
  • Hydrogen bonding : Carboxylic acid groups enable dimerization via O–H···O interactions, influencing crystallinity .

What crystallographic techniques are used to analyze the solid-state structure of this compound, and how are intermolecular interactions characterized?

Q. Advanced

  • X-ray diffraction : Monoclinic crystal systems (e.g., space group P2₁/c) reveal planar benzofuran cores and carboxyl group orientations.
  • Intermolecular interactions : Centrosymmetric dimers form via O–H···O hydrogen bonds (bond length ~1.84 Å), stabilizing the lattice .
  • Torsion angles : Dihedral angles between substituents (e.g., ethyl group) and the benzofuran plane predict conformational flexibility .

How should researchers address discrepancies in reported biological activity data for benzofuran derivatives, and what analytical approaches validate these findings?

Q. Advanced

  • Structure-activity relationship (SAR) analysis : Compare substituent effects across analogues (e.g., methyl vs. ethyl groups) using computational models (e.g., molecular docking) .
  • Assay standardization : Replicate experiments under controlled conditions (pH, temperature) to minimize variability .
  • Statistical validation : Apply multivariate analysis (e.g., PCA) to identify outliers or confounding factors in activity datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.